5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 916326-37-9
VCID: VC3063522
InChI: InChI=1S/C7H4BrN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-3H,(H,9,10,11)
SMILES: C1=C(C=NC2=NNC(=C21)C=O)Br
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.03 g/mol

5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde

CAS No.: 916326-37-9

Cat. No.: VC3063522

Molecular Formula: C7H4BrN3O

Molecular Weight: 226.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde - 916326-37-9

Specification

CAS No. 916326-37-9
Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
IUPAC Name 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C7H4BrN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-3H,(H,9,10,11)
Standard InChI Key WKKVMEWVAZFYPO-UHFFFAOYSA-N
SMILES C1=C(C=NC2=NNC(=C21)C=O)Br
Canonical SMILES C1=C(C=NC2=NNC(=C21)C=O)Br

Introduction

Chemical Properties and Structure

Structural Characteristics

5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde features a bicyclic heterocyclic structure consisting of a pyrazole ring fused with a pyridine ring. The key structural elements of this compound include:

  • A pyrazole ring with an NH group at position 1

  • A pyridine ring fused to the pyrazole ring at positions 3 and 4

  • A bromine substituent at position 5 of the pyridine ring

  • A carbaldehyde (CHO) group at position 3 of the pyrazole ring

PropertyExpected CharacteristicsBasis for Inference
Physical StateCrystalline solidTypical for similar heterocyclic compounds
ColorLight yellow to off-whiteCommon for aromatic aldehydes
SolubilityPoor solubility in water; Good solubility in DMF, DMSO; Moderate solubility in alcoholsBased on polarity and functional groups
Melting PointApproximately 210-240°CComparable to related pyrazolo[3,4-b]pyridine derivatives
Molecular Weight240.05 g/molCalculated from molecular formula C8H4BrN3O
LogPApproximately 2.0-2.5Estimated based on structure and substituents

Electronic Properties and Reactivity

The electronic distribution within 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde plays a crucial role in determining its chemical reactivity. The carbaldehyde group at position 3 creates an electron-withdrawing effect, polarizing the adjacent bonds and activating the surrounding positions for nucleophilic attack. The bromine at position 5 also influences the electronic density of the pyridine ring through both inductive and resonance effects.

The NH group in the pyrazole ring typically acts as a hydrogen bond donor, which can be significant for molecular recognition and binding interactions with biological targets. The nitrogen atoms in both the pyrazole and pyridine rings serve as potential hydrogen bond acceptors, further contributing to the compound's ability to engage in specific molecular interactions with various biological receptors.

The reactivity of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde is characterized by several key features:

  • The aldehyde group readily participates in condensation reactions with amines, hydrazines, and hydroxylamines

  • The bromine substituent can undergo various metal-catalyzed coupling reactions

  • The acidic NH proton of the pyrazole ring can be deprotonated for N-functionalization reactions

  • The pyridine nitrogen can act as a nucleophile or coordinate with metal ions

These electronic properties and reactivity patterns make 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde a versatile synthetic intermediate with significant potential in medicinal chemistry applications.

Synthesis Methods

Formylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

A direct approach would involve the formylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine at position 3 using appropriate formylating reagents:

  • Vilsmeier-Haack Formylation: Treatment of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) could introduce the formyl group at position 3.

  • Metalation-Formylation Sequence: Selective metalation at position 3 using strong bases such as lithium diisopropylamide (LDA) followed by reaction with DMF.

Halogenation-Carbonylation Approach

Another potential route would involve:

  • Initial preparation of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as described in the literature

  • Carbonylation of the 3-iodo derivative using carbon monoxide under palladium catalysis

  • Reduction of the resulting ester or acid to the aldehyde

Protection-Functionalization Strategy

A protection-functionalization-deprotection sequence might also be viable:

  • Protection of the pyrazole NH (using groups such as tetrahydropyranyl or benzyl)

  • Functionalization at position 3

  • Subsequent deprotection

Reaction Conditions and Considerations

Based on the synthesis of related compounds such as 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine described in the literature, several key reaction conditions and considerations emerge:

  • DMF often serves as an effective solvent for reactions involving this scaffold

  • Potassium hydroxide can be employed as a base for certain transformations

  • Temperature control is crucial for ensuring selectivity in functionalization reactions

  • The reactivity of both the bromine substituent and the pyrazole NH group must be carefully managed to avoid side reactions

  • Purification techniques including recrystallization and column chromatography are typically required to obtain the pure compound

Optimization Strategies

To optimize the synthesis of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde, several strategies could be considered:

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde. The following analytical techniques would be particularly valuable for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide crucial structural information with several characteristic signals:

  • The aldehyde proton would appear as a distinctive singlet at approximately δ 10.0-10.5 ppm

  • The pyridine ring protons at positions 4 and 6 would likely appear in the aromatic region (δ 7.5-9.0 ppm)

  • The NH proton of the pyrazole ring would typically present as a broad singlet at higher chemical shift values (δ 12.0-14.0 ppm), similar to related compounds

¹³C NMR spectroscopy would complement this data with signals including:

  • The carbaldehyde carbon (approximately δ 185-195 ppm)

  • Aromatic and heterocyclic carbons (approximately δ 110-165 ppm)

  • The carbon bearing the bromine substituent (showing a characteristic chemical shift due to the heavy atom effect)

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • The C=O stretching vibration of the aldehyde group (approximately 1680-1710 cm⁻¹)

  • N-H stretching of the pyrazole NH (approximately 3200-3400 cm⁻¹)

  • C=N and C=C stretching vibrations of the heterocyclic rings (approximately 1400-1600 cm⁻¹)

  • C-Br stretching (approximately 500-750 cm⁻¹)

Based on similar compounds, these spectral features would provide strong evidence for the correct structure .

Mass Spectrometry

Mass spectrometry would be essential for confirming the molecular formula and structure:

  • The molecular ion peak would show a characteristic isotope pattern due to bromine (with ⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio)

  • Fragmentation patterns might include loss of the formyl group (M-29), loss of bromine, and various cleavages of the heterocyclic system

  • High-resolution mass spectrometry (HRMS) would provide confirmation of the exact mass, supporting the proposed molecular formula

Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the three-dimensional structure, revealing:

  • Bond lengths and angles

  • Torsion angles between the heterocyclic scaffold and the carbaldehyde group

  • Intermolecular interactions in the crystal packing, including potential hydrogen bonding networks

  • The precise spatial arrangement of the bromine and carbaldehyde substituents

Biological and Pharmaceutical Applications

Antimicrobial Activity

Several derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains . The carbaldehyde functionality at position 3 could potentially enhance or modify this activity through:

  • Providing additional hydrogen bonding capabilities with bacterial targets

  • Serving as a reactive site for formation of Schiff bases with amino groups in biological targets

  • Altering the electronic distribution within the molecule, potentially affecting its interactions with biological receptors

In related compounds, such as 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives, excellent activity against bacterial strains comparable to standard antibiotics has been reported .

Antioxidant Properties

Pyrazolo[3,4-b]pyridine derivatives have demonstrated antioxidant properties in DPPH and superoxide radical scavenging assays . The presence of the carbaldehyde group in 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde might influence these properties by:

  • Affecting the compound's electron-donating or electron-accepting capabilities

  • Modifying the redox potential of the heterocyclic system

  • Providing a site for potential conjugation with antioxidant pharmacophores

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde derivatives. Based on studies of related compounds, several structural features are likely to influence activity:

Structural FeaturePotential Impact on Biological ActivitySAR Implications
Pyrazolo[3,4-b]pyridine scaffoldProvides core recognition motif for various biological targetsEssential for activity; modifications should preserve key recognition elements
Bromine at position 5Enhances lipophilicity and membrane permeability; enables halogen bonding interactionsReplacement with other halogens or substituents may tune activity and pharmacokinetic properties
Carbaldehyde at position 3Creates reactive site for further functionalization; enables potential covalent interactionsConversion to other functional groups (oximes, hydrazones, amines) may optimize selectivity and potency
NH group of pyrazoleProvides hydrogen bond donor capability; important for molecular recognitionProtection or replacement may significantly alter activity profile

Medicinal Chemistry Applications

5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde serves as a valuable building block in medicinal chemistry for several reasons:

  • Versatile Functionalization: The carbaldehyde group enables diverse chemical transformations:

    • Reductive amination to introduce amino functionality

    • Aldol condensations to extend conjugation

    • Reduction to hydroxymethyl derivatives

    • Oxidation to carboxylic acid derivatives

    • Formation of Schiff bases, oximes, and hydrazones

  • Scaffold Diversification: The bromine at position 5 permits transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce diverse substituents, expanding the chemical space around this scaffold.

  • Prodrug Development: The functional groups present offer opportunities for prodrug development through formation of cleavable linkages that may improve pharmacokinetic properties.

  • Fragment-Based Drug Design: The compound could serve as a valuable fragment in fragment-based drug discovery approaches, with the functional groups providing attachment points for growing the molecule toward specific binding pockets.

Research Developments

Current Research Trends

Research involving pyrazolo[3,4-b]pyridine derivatives has been advancing in several directions that may inform future investigations of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde:

  • Synthetic Methodology Development: Researchers are continually developing more efficient and selective methods for functionalizing the pyrazolo[3,4-b]pyridine scaffold, including site-selective introduction of substituents at various positions .

  • Comprehensive Biological Screening: Pyrazolo[3,4-b]pyridine derivatives are being evaluated against diverse biological targets, with particular emphasis on antimicrobial, antioxidant, and anticancer activities. Studies have revealed promising antibacterial activity for certain derivatives against both Gram-positive and Gram-negative bacterial strains .

  • Structure-Property Relationship Investigations: Detailed studies examining how structural modifications affect both physical properties and biological activity are helping to optimize the design of pyrazolo[3,4-b]pyridine-based drug candidates.

  • Computational Approaches: Molecular modeling and computational methods are increasingly being employed to predict the binding interactions of pyrazolo[3,4-b]pyridine derivatives with biological targets and guide rational drug design processes.

Future Research Directions

Several promising research directions could be pursued for 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde:

  • Library Development: Creation of focused compound libraries through systematic functionalization of both the bromine and carbaldehyde positions to identify derivatives with enhanced biological activities and optimal drug-like properties.

  • Target-Specific Design: Rational design of derivatives targeted at specific proteins or enzymes implicated in disease pathways, utilizing the carbaldehyde group for covalent or non-covalent interactions with key amino acid residues.

  • Hybrid Molecule Development: Integration of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde with other pharmacophores to create hybrid molecules with multi-target activity or improved pharmacokinetic properties.

  • Green Chemistry Applications: Development of environmentally friendly synthetic approaches to this compound and its derivatives, emphasizing reduced waste generation, catalyst recycling, and energy efficiency.

  • Nanotechnology Integration: Exploration of potential applications in conjunction with nanoparticle delivery systems to address challenges related to solubility, stability, or targeted delivery.

Challenges and Opportunities

The development of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde for pharmaceutical applications presents several challenges:

  • Biological Selectivity: Ensuring derivatives interact selectively with intended targets to minimize off-target effects and associated toxicity.

  • Pharmacokinetic Optimization: Addressing potential issues related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

  • Synthetic Scalability: Developing efficient, cost-effective synthesis routes that are amenable to industrial-scale production.

  • Formulation Challenges: Overcoming potential solubility, stability, or bioavailability limitations through innovative formulation strategies.

Despite these challenges, significant opportunities exist:

  • Novel Drug Discovery: The compound's unique structure and reactivity profile create opportunities for discovering novel bioactive compounds with improved efficacy or safety profiles.

  • Chemical Biology Tools: Derivatives could serve as valuable probes for investigating biological systems and elucidating disease mechanisms.

  • Combination Therapy Components: Development of synergistic combinations with established drugs to overcome resistance mechanisms or enhance efficacy.

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